molecular formula C20H32N2O2 B15079982 N'-(3-Methoxybenzylidene)dodecanohydrazide CAS No. 303064-52-0

N'-(3-Methoxybenzylidene)dodecanohydrazide

Cat. No.: B15079982
CAS No.: 303064-52-0
M. Wt: 332.5 g/mol
InChI Key: CBVGMUPWJXMCLM-HEHNFIMWSA-N
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Description

N’-(3-Methoxybenzylidene)dodecanohydrazide is a hydrazone derivative known for its diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of an azomethine group (-NHN=CH-) which is crucial for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)dodecanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and dodecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the product precipitates out .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The biological activity of N’-(3-Methoxybenzylidene)dodecanohydrazide is primarily attributed to its ability to interact with cellular targets through the azomethine group. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

N’-(3-Methoxybenzylidene)dodecanohydrazide can be compared with other hydrazone derivatives such as:

  • N’-(2-Hydroxy-3-methoxybenzylidene)dodecanohydrazide
  • N’-(4-Methoxybenzylidene)dodecanohydrazide
  • N’-(2-Methoxybenzylidene)dodecanohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-(3-Methoxybenzylidene)dodecanohydrazide is unique due to the specific position of the methoxy group, which can affect its interaction with biological targets and its overall stability .

Properties

CAS No.

303064-52-0

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-15-20(23)22-21-17-18-13-12-14-19(16-18)24-2/h12-14,16-17H,3-11,15H2,1-2H3,(H,22,23)/b21-17+

InChI Key

CBVGMUPWJXMCLM-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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